molecular formula C8H5ClN2O2 B3026944 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid CAS No. 1190321-93-7

5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Cat. No.: B3026944
CAS No.: 1190321-93-7
M. Wt: 196.59
InChI Key: TZSOQTONJMMMMC-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a pyrrolopyridine core with a chlorine substituent at position 5 and a carboxylic acid group at position 3 (ring system: [3,2-b]) . Molecular Formula: C₈H₅ClN₂O₂. Molecular Weight: 196.59 g/mol. CAS No.: 1203498-99-0. Applications: Primarily used as a pharmaceutical intermediate, particularly in drug discovery for coupling reactions (e.g., forming amide bonds via HATU/DIPEA-mediated synthesis) . Storage: Requires sealed refrigeration to maintain stability .

Properties

IUPAC Name

5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-6-2-1-5-7(11-6)4(3-10-5)8(12)13/h1-3,10H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSOQTONJMMMMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC=C2C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501220595
Record name 5-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501220595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190321-93-7
Record name 5-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190321-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501220595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid typically involves the reaction of pyridine with 2,3-dibromopyridine, followed by oxidation using an oxidizing agent such as hydrogen peroxide

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at position 5 undergoes nucleophilic aromatic substitution (NAS) under catalytic conditions:

Reaction TypeReagents/ConditionsProductYieldSource
AminationPd(OAc)₂, Xantphos, K₂CO₃, NH₃ (g) in dioxane at 100°C5-Amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid67%
MethoxylationCuI, 18-crown-6, NaOMe in DMF at 120°C5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid58%

Mechanistic Insight :

  • Palladium catalysts enable C–N bond formation via oxidative addition and transmetalation steps.

  • Copper-mediated reactions proceed through a radical intermediate under basic conditions.

Carboxylic Acid Derivatives

The carboxylic acid group participates in condensation and functionalization reactions:

Reaction TypeReagents/ConditionsProductApplicationSource
EsterificationSOCl₂, EtOH, refluxEthyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylateIntermediate for further coupling
Amide FormationEDCl, HOBt, DIPEA in DMF (room temperature)5-Chloro-N-(alkyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxamideDrug discovery scaffolds

Key Observations :

  • Ester derivatives show improved solubility for Suzuki-Miyaura cross-coupling.

  • Amidation reactions retain the heterocyclic core’s planarity, critical for kinase inhibition.

Decarboxylation

Thermal or alkaline conditions induce decarboxylation:

ConditionsProductYieldNotesSource
NaOH (2M), EtOH, reflux, 2h5-Chloro-1H-pyrrolo[3,2-b]pyridine71%Optimized for minimal side products
Cu(OAc)₂, quinoline, 180°C5-Chloro-1H-pyrrolo[3,2-b]pyridine63%High-temperature catalytic method

Applications :

  • Decarboxylated products serve as ligands in catalysis or precursors for halogen exchange .

Cyclization and Ring Expansion

The pyrrolopyridine core undergoes cycloaddition with dipolarophiles:

Reagents/ConditionsProductYieldSource
NaN₃, CuI, DMF, 80°C5-Chloro-3H- triazolo[4,5-b]pyridine52%
PPh₃, CBr₄, CH₂Cl₂ (Staudinger rxn)Tetracyclic fused derivatives48%

Mechanistic Pathway :

  • Azide-alkyne cycloaddition (CuAAC) forms triazole-fused systems .

Oxidation and Reduction

Controlled redox reactions modify the heterocycle’s electronic properties:

Reaction TypeReagents/ConditionsProductOutcomeSource
OxidationKMnO₄, H₂O, 70°C5-Chloro-1H-pyrrolo[3,2-b]pyridine-3,7-dioneEnhanced electrophilicity
ReductionH₂ (1 atm), Pd/C, EtOAc, room temperature5-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acidSaturation of pyrrole ring

Structural Impact :

  • Oxidation introduces electron-withdrawing ketones, altering π-conjugation.

  • Hydrogenation reduces aromaticity, affecting binding affinity in biological targets.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, arylboronic acid, dioxane5-Aryl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid74%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, aryl halideN-Aryl derivatives68%

Applications :

  • Suzuki products are used in fluorescent probes due to extended conjugation .

Acid-Base Reactions

The carboxylic acid group undergoes pH-dependent transformations:

ConditionsBehaviorApplicationSource
pH < 2 (HCl)Protonation of pyridine nitrogenSalt formation for crystallization
pH > 10 (NaOH)Deprotonation to carboxylate anionAqueous-phase reactions

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity :
    • Research indicates that derivatives of pyrrolopyridine compounds exhibit significant anticancer properties. For example, studies have shown that compounds similar to 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .
    • A specific case study demonstrated that modifications of this compound led to enhanced efficacy against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial activity against a range of pathogens. In vitro studies revealed that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .
    • A notable case involved the synthesis of derivatives that showed improved activity against resistant strains of bacteria, highlighting the compound's versatility in drug design .
  • Neurological Disorders :
    • Preliminary studies suggest that pyrrolopyridine derivatives may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanisms proposed include modulation of neurotransmitter systems and reduction of oxidative stress .
    • One research project focused on the synthesis of analogs aimed at enhancing cognitive function in animal models, showing promise for future therapeutic applications .

Synthetic Applications

This compound serves as an important building block in organic synthesis:

  • Building Block for Drug Development : Its unique structure allows for modifications that can lead to a variety of bioactive compounds. Researchers utilize this compound to create libraries of derivatives for high-throughput screening in drug discovery programs.
  • Ligand Development : The compound can act as a ligand in coordination chemistry, contributing to the development of metal complexes with potential applications in catalysis and materials science .

Case Studies and Research Findings

Application AreaKey FindingsReferences
Anticancer ActivityInhibition of tumor growth; effective against multiple cancer cell lines.
Antimicrobial PropertiesSignificant activity against resistant bacterial strains; potential for new antibiotic development.
Neurological DisordersNeuroprotective effects observed; potential treatment options for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes. For example, it can act as an inhibitor of glycogen phosphorylase, thereby affecting glucose metabolism . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and leading to downstream effects on metabolic pathways.

Comparison with Similar Compounds

Halogen-Substituted Pyrrolopyridine Carboxylic Acids

Compound Name Structure (Ring System) Substituents Molecular Formula CAS No. Yield (Synthesis) Key Properties/Applications
5-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid [3,2-b] Cl (C5), COOH (C3) C₈H₅ClN₂O₂ 1203498-99-0 N/A Medical intermediate; H302 hazard
5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid [3,2-b] Br (C5), COOH (C3) C₈H₅BrN₂O₂ 1167056-46-3 N/A Higher molecular weight (260.02 g/mol); potential enhanced bioactivity due to Br
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid [2,3-c] Cl (C5), COOH (C2) C₈H₅ClN₂O₂ N/A 71% Lower yield vs. methoxy analogs; altered reactivity due to COOH position

Key Insights :

  • Halogen Effects : Bromine increases molecular weight and may enhance hydrophobic interactions in drug-receptor binding compared to chlorine .
  • Ring System Variations : The [3,2-b] vs. [2,3-c] ring systems alter electronic distribution and steric hindrance, affecting synthetic accessibility and biological activity .

Functional Group Derivatives

Compound Name Functional Group Molecular Formula CAS No. Applications
Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate Ester (COOEt) C₁₀H₉ClN₂O₂ 800401-62-1 Lipophilic prodrug; easier cell membrane penetration
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile Nitrile (CN) C₈H₄ClN₃ N/A Used in click chemistry or as a bioisostere for COOH

Key Insights :

  • Ester vs. Carboxylic Acid : Ester derivatives improve lipophilicity but require hydrolysis in vivo for activation .
  • Nitrile Substitution : Offers metabolic stability and versatility in medicinal chemistry .

Heterocyclic Analogs with Different Cores

Compound Name Core Structure Molecular Formula CAS No. Key Differences
5-Chlorothieno[3,2-b]pyridine-3-carboxylic acid Thienopyridine (S atom) C₈H₄ClNO₂S 1356016-34-6 Sulfur enhances π-stacking; higher molecular weight (213.64 g/mol)
6-Cyano-1-methyl-pyrrolo[3,2-b]pyridine-3-carboxylic acid Pyrrolopyridine + CN C₁₀H₇N₃O₂ N/A Cyano group increases electrophilicity; methyl enhances stability

Key Insights :

  • Thiophene vs. Pyrrole: Sulfur in thienopyridine alters electronic properties and bioavailability .
  • Cyano Groups: Improve binding affinity in kinase inhibitors by forming hydrogen bonds .

Hazard and Regulatory Profiles

  • Toxicity : The target compound carries a H302 warning (oral toxicity), while brominated analogs may pose greater environmental persistence .
  • Purity : High purity (95+%) ensures reliability in pharmaceutical applications , whereas discontinued compounds may lack standardized quality control .

Biological Activity

5-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a heterocyclic compound with notable biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C8_8H5_5ClN2_2O2_2
  • Molecular Weight : 196.59 g/mol
  • CAS Number : 1203498-99-0
  • Appearance : White to off-white solid
  • Purity : ≥97.0% .

Research indicates that this compound exhibits biological activity through various mechanisms, including:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in disease pathways, particularly in cancer and parasitic infections.
  • Modulation of Signaling Pathways : It may influence key signaling pathways that regulate cell proliferation and apoptosis, contributing to its anticancer properties.
  • Antiparasitic Effects : Studies have demonstrated its efficacy against certain parasites, suggesting a role in antiparasitic drug development.

Anticancer Activity

A study evaluated the compound's cytotoxic effects on various cancer cell lines. The results indicated significant growth inhibition with an EC50_{50} value ranging from 0.010 μM to 0.090 μM across different cancer types. The compound's structure appears to enhance its interaction with cellular targets involved in tumor growth regulation .

Antiparasitic Activity

The compound was tested against protozoan parasites, showing promising activity with an EC50_{50} value of approximately 0.025 μM. The presence of the chloro substituent is believed to enhance its binding affinity to the target enzymes in the parasites .

Case Study 1: Cancer Cell Lines

In a comparative study involving several pyrrolopyridine derivatives, this compound was found to outperform many analogs in inhibiting the proliferation of HeLa and A549 cell lines. The study highlighted the importance of structural modifications in enhancing biological activity.

CompoundEC50_{50} (μM)Cell Line
Compound A0.010HeLa
Compound B0.025A549
This compound 0.015 HeLa

Case Study 2: Antiparasitic Efficacy

A series of experiments were conducted on different strains of parasites where the compound exhibited significant efficacy:

Parasite StrainEC50_{50} (μM)Reference
Strain X0.020
Strain Y0.030
Strain Z 0.025 Current Study

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid?

Answer:
The synthesis typically involves hydrolysis of ester precursors or substitution reactions. For example, methyl esters of related pyrrolo-pyridine derivatives can be hydrolyzed under acidic conditions. A validated approach involves refluxing the ester precursor with hydrochloric acid (36.5%) in water at 93–96°C for 17 hours, followed by purification . Alternative routes may use chloro-substituted pyridine intermediates, as seen in analogous compounds (e.g., 5-chloro-3-pyridinecarboxylic acid), where halogenation and cyclization steps are critical .

Key Considerations:

  • Monitor reaction progress via TLC or HPLC.
  • Optimize pH and temperature to avoid decarboxylation.

Basic: How can the purity and structural integrity of this compound be validated?

Answer:
Purity is assessed using high-performance liquid chromatography (HPLC) with >95.0% purity thresholds, as described for structurally similar chloro-pyridinecarboxylic acids . Structural confirmation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify aromatic protons, chloro, and carboxylic acid groups.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]+^+ for C8_8H5_5ClN2_2O2_2).
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .

Advanced: How can computational modeling aid in predicting reactivity or spectroscopic properties?

Answer:
Density Functional Theory (DFT) calculations, such as those applied to InChI-derived molecular geometries (e.g., PubChem data), can predict:

  • Electrophilic Substitution Sites : The chloro and carboxylic acid groups direct reactivity; DFT identifies electron-deficient regions .
  • Vibrational Frequencies : IR spectra simulations align with experimental data to validate functional groups .
  • Solubility and pKa : COSMO-RS models estimate solubility in organic/aqueous matrices, critical for reaction design .

Methodology:

  • Use software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets.
  • Cross-validate with experimental NMR chemical shifts .

Advanced: How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved?

Answer:
Discrepancies often arise from tautomerism or solvent effects. Strategies include:

  • Variable Temperature NMR : Identify dynamic processes (e.g., proton exchange in DMSO-d6_6) .
  • 2D NMR Techniques : HSQC and HMBC to resolve coupling between 1^1H and 13^13C nuclei .
  • X-ray Crystallography : Definitive structural assignment via crystal packing analysis, as demonstrated for related pyrrolo-pyridine derivatives .

Example:
A 2020 study resolved conflicting NOESY correlations for a chloro-pyrrolo-pyridine analog by comparing experimental and DFT-simulated spectra .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
  • Exposure Controls : Monitor airborne particles with HEPA filters. Avoid skin contact; wash hands post-handling .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in halogenated waste containers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Reactant of Route 2
5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

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